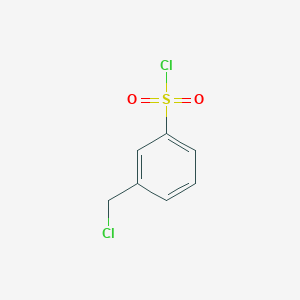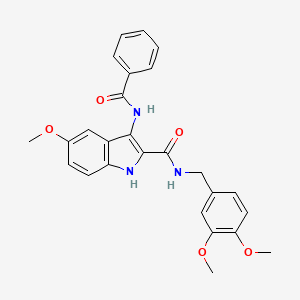![molecular formula C14H14BClO3 B2657817 {4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid CAS No. 2246802-21-9](/img/structure/B2657817.png)
{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” is a chemical compound with the molecular weight of 276.53 . It is a boronic acid derivative, which are known to be valuable building blocks in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14BClO3/c1-10-8-13 (6-7-14 (10)15 (17)18)19-9-11-2-4-12 (16)5-3-11/h2-8,17-18H,9H2,1H3 . This indicates that the compound has a complex structure involving a boronic acid group attached to a chlorophenylmethoxy group and a methylphenyl group. Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in a variety of chemical reactions. The most important application is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .It should be stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it is stable under normal conditions.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
Boronic acids: are essential reagents in Suzuki–Miyaura cross-coupling reactions, a powerful method for forming carbon–carbon bonds. In this process, boronic acids react with aryl or vinyl halides under palladium catalysis, leading to the synthesis of biaryl compounds. The versatility of this reaction allows for the creation of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Indole Derivatives Synthesis
Indoles: are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit various biological properties. Researchers have explored novel methods for constructing indole derivatives, including boronic acid-based approaches. By incorporating boronic acids, scientists can efficiently access diverse indole scaffolds, which are valuable for drug discovery and development .
Anti-Inflammatory and Analgesic Agents
Certain indole derivatives containing boronic acid moieties have demonstrated promising anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit these beneficial effects. Their ulcerogenic indices compare favorably to established anti-inflammatory drugs like indomethacin and celecoxib .
Anti-HIV Activity
Researchers have synthesized boronic acid-containing derivatives with potential anti-HIV activity. For example, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication in acutely infected cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)15(17)18)19-9-11-2-4-12(16)5-3-11/h2-8,17-18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATZTGIRZGYRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2657736.png)
![6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2657737.png)
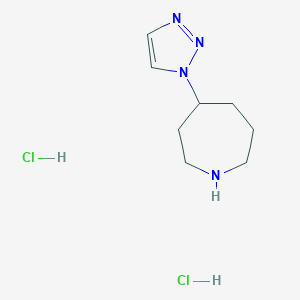
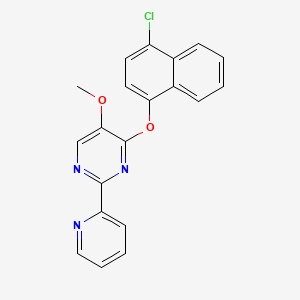
![8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2657740.png)
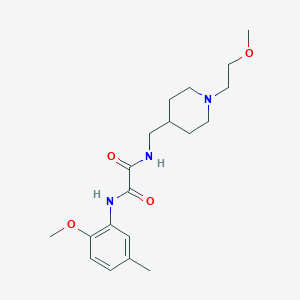

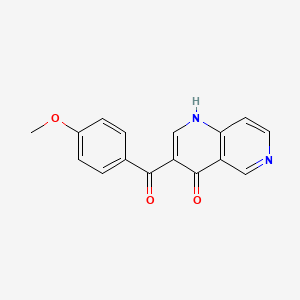
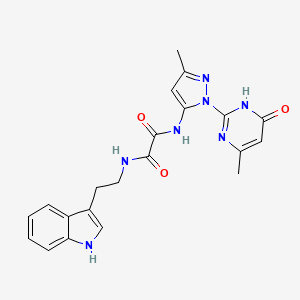
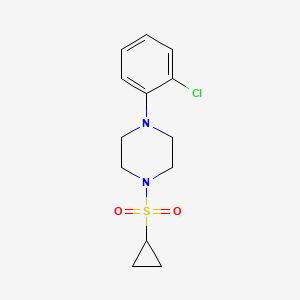
![Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2657749.png)
